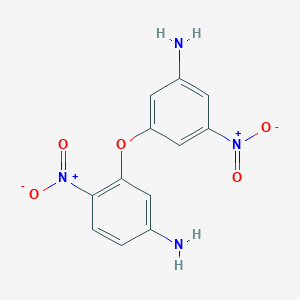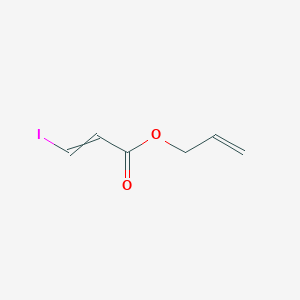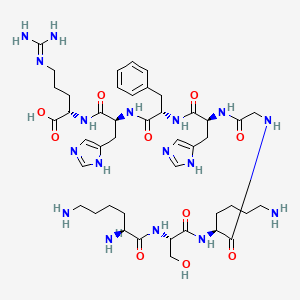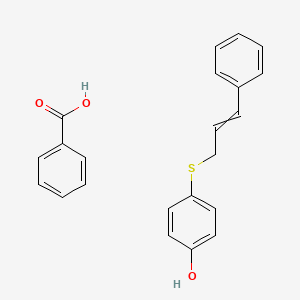
4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a lactone moiety and a hexynyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the Sonogashira cross-coupling reaction, where an alkyne and an aryl halide are coupled in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hexynyl side chain can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The hexynyl side chain and the pyranone ring play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(Hex-1-yn-1-yl)phenylmethanesulfonamide: Similar in having a hexynyl side chain but differs in the core structure.
1-Fluoro-4-(1-hexyn-1-yl)benzene: Shares the hexynyl side chain but has a different aromatic core.
5-(Hex-1-yn-1-yl)-1-(4-iodophenyl)-3-phenyl-6-vinylverdazyl: Contains a hexynyl group but is part of a more complex verdazyl structure.
Uniqueness
4-(Hex-1-yn-1-yl)-3-methyl-5,6-dihydro-2H-pyran-2-one is unique due to its combination of a pyranone ring and a hexynyl side chain. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
特性
CAS番号 |
663957-60-6 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
4-hex-1-ynyl-5-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H16O2/c1-3-4-5-6-7-11-8-9-14-12(13)10(11)2/h3-5,8-9H2,1-2H3 |
InChIキー |
MKJPSDMBHHMYMI-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC1=C(C(=O)OCC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[9-Cyano-3,6-bis(dimethylamino)-9H-xanthen-9-YL]benzoic acid](/img/structure/B12542873.png)



![N-[(2S)-1-(4-Methoxyphenyl)propan-2-yl]formamide](/img/structure/B12542906.png)
![3-[2-(Ethoxycarbonyl)-4-(sulfomethyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12542909.png)


![4-(1,2,3,6-Tetrahydropyridin-4-yl)thieno[3,2-c]pyridine](/img/structure/B12542917.png)
![Zinc, bromo[[4-(methoxycarbonyl)phenyl]methyl]-](/img/structure/B12542933.png)
![(2S)-1-[(Benzyloxy)carbonyl]-4-phenylpyrrolidine-2-carboxylate](/img/structure/B12542934.png)
![N-[Bis(trimethylsilyl)methyl]-1-phenylmethanimine](/img/structure/B12542944.png)

![[3-(furan-2-yl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl]-phenylmethanone](/img/structure/B12542954.png)
